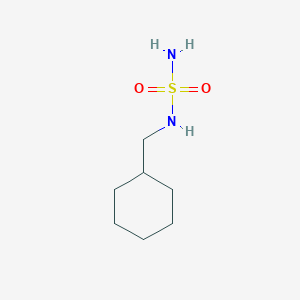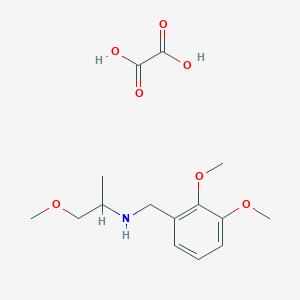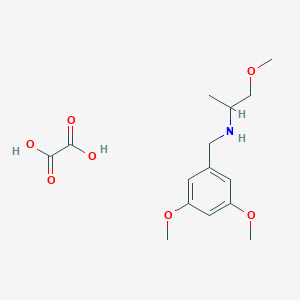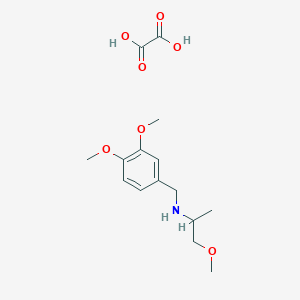![molecular formula C19H20N2O4 B3077429 Benzyl-[2-(1H-indol-3-YL)-ethyl]-amine oxalate CAS No. 1048326-81-3](/img/structure/B3077429.png)
Benzyl-[2-(1H-indol-3-YL)-ethyl]-amine oxalate
概要
説明
Indole derivatives, such as the one you mentioned, are of wide interest because of their diverse biological and clinical applications . They are often used in proteomics research .
Molecular Structure Analysis
The molecular structure of indole derivatives can vary widely. For example, the compound “N-benzyl-2-(1H-indol-3-yl)-N-methylethanamine” has a linear formula of C18H20N2 .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives depend on the specific compound. For example, “N-benzyl-2-(1H-indol-3-yl)-N-methylethanamine” has a molecular weight of 264.374 .科学的研究の応用
Antioxidant and Neuroprotective Properties
- Synthesis and Potential in Neurodegenerative Diseases : A study by Pachón-Angona et al. (2019) focused on synthesizing compounds involving the indole structure, similar to Benzyl-[2-(1H-indol-3-YL)-ethyl]-amine oxalate. These compounds displayed potent antioxidant capacity and neuroprotective effects, particularly relevant for conditions involving oxidative stress, like Alzheimer's disease (Pachón-Angona et al., 2019).
Synthetic Chemistry
- Development of Indole Derivatives : Research by Liu et al. (2017) explored the palladium-catalyzed synthesis of 6H-isoindolo[2,1-a]indol-6-ones, a structural component found in a variety of pharmacologically active compounds. This method is significant for synthesizing derivatives of indole, a key component of this compound (Liu et al., 2017).
- Catalysis Applications : Singh et al. (2017) discussed the synthesis of Schiff bases containing the indole core, similar to this compound. These compounds have applications in catalysis, specifically in Suzuki–Miyaura coupling and allylation reactions (Singh et al., 2017).
Pharmacological Applications
- Neuropeptide Y Y5 Receptor Antagonists : McNally et al. (2000) synthesized compounds structurally related to this compound, which showed affinity for the human neuropeptide Y Y5 receptor. These findings are relevant for understanding receptor interactions in pharmaceutical research (McNally et al., 2000).
Biotransformation Methods
- Microbial Biotransformation : A study by Caliskan et al. (2020) explored the preparation of 4-oxo-4,5,6,7-tetrahydroindoles through chemical and microbial biotransformation methods. This research is significant for understanding how compounds like this compound can be transformed biologically (Caliskan et al., 2020).
作用機序
Target of Action
Benzyl-[2-(1H-indol-3-YL)-ethyl]-amine oxalate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them valuable for the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Benzyl-[2-(1H-indol-3-YL)-ethyl]-amine oxalate plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to exhibit antiviral, anti-inflammatory, and anticancer activities . The compound’s interactions with enzymes such as RNA-dependent RNA polymerase (RdRp) highlight its potential as an inhibitor in viral replication processes .
Cellular Effects
This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including this compound, have demonstrated significant effects on cancer cells, microbes, and other cell types . These effects are mediated through the compound’s ability to modulate signaling pathways and influence gene expression, leading to altered cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules. The compound binds to enzymes and proteins, leading to inhibition or activation of their functions. For example, indole derivatives have been shown to inhibit the activity of certain enzymes, thereby affecting cellular processes . The binding interactions of this compound with biomolecules result in changes in gene expression and subsequent cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that indole derivatives, including this compound, maintain their biological activity over extended periods, making them suitable for long-term studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that indole derivatives exhibit dose-dependent effects, with higher doses potentially leading to toxic or adverse effects . It is essential to determine the optimal dosage that maximizes the compound’s therapeutic benefits while minimizing any harmful effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. Indole derivatives, including this compound, have been shown to participate in metabolic pathways related to amino acid metabolism and neurotransmitter synthesis . These interactions highlight the compound’s role in maintaining cellular homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation . Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with biomolecules and subsequent biological effects.
特性
IUPAC Name |
N-benzyl-2-(1H-indol-3-yl)ethanamine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2.C2H2O4/c1-2-6-14(7-3-1)12-18-11-10-15-13-19-17-9-5-4-8-16(15)17;3-1(4)2(5)6/h1-9,13,18-19H,10-12H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAANLZJXSDORRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNCCC2=CNC3=CC=CC=C32.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![3-[(2-Aminoethyl)thio]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione hydrochloride](/img/structure/B3077381.png)
![2-{[(3,4,5-Trimethoxyphenyl)amino]methyl}phenol](/img/structure/B3077383.png)

![1-Methyl-4-{[(3-phenoxybenzoyl)amino]methyl}pyridinium iodide](/img/structure/B3077395.png)



![4-(2-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3077415.png)
![4-(3-Fluorophenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3077421.png)
![(3aS,6aS)-2,2,6-trimethyl-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one](/img/structure/B3077424.png)
